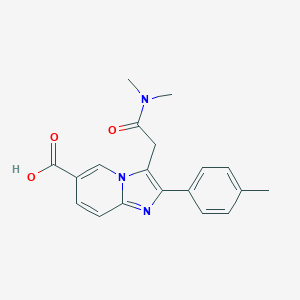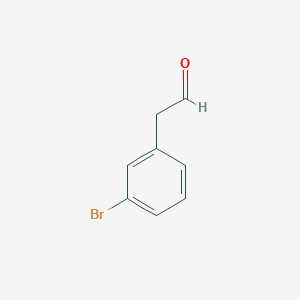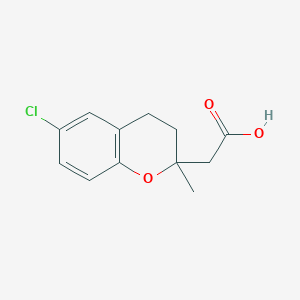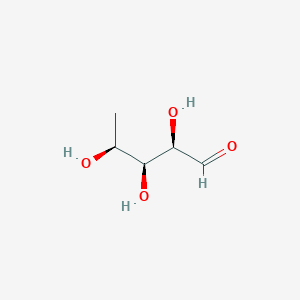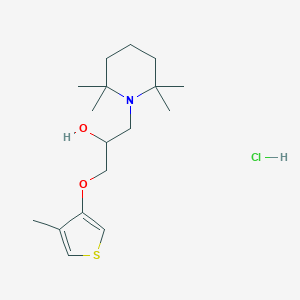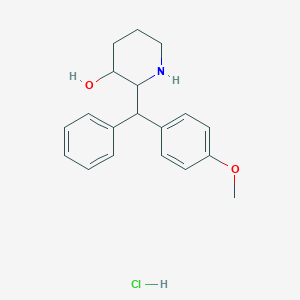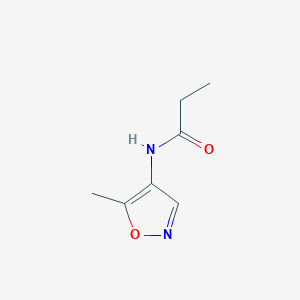![molecular formula C8H12O3 B026952 Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane] CAS No. 19770-37-7](/img/structure/B26952.png)
Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane], commonly known as spirooxepane, is a unique chemical compound that has gained significant attention in recent years due to its potential applications in various scientific fields. This compound is a spirocyclic oxepane, which means it contains both a spirocyclic and an oxepane ring in its structure. Spirooxepane has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of spirooxepane is not well understood, but it is believed to involve the spirocyclic oxepane ring system. This ring system is highly strained, which makes it reactive and potentially useful for various applications. The strain in the spirocyclic oxepane ring system can lead to ring-opening reactions, which can be useful for organic synthesis and drug discovery.
生化学的および生理学的効果
The biochemical and physiological effects of spirooxepane are not well understood, but it has been studied for its potential use as a drug scaffold. Spirooxepane has been shown to have good drug-like properties, including good oral bioavailability and metabolic stability. It has also been shown to have good binding affinity for certain protein targets, which makes it a promising scaffold for the development of new drugs.
実験室実験の利点と制限
Spirooxepane has several advantages and limitations for laboratory experiments. One advantage is its high reactivity, which makes it useful for organic synthesis and drug discovery. Another advantage is its potential use as a scaffold for the development of new drugs. However, one limitation is the difficulty in synthesizing spirooxepane using certain methods. Another limitation is the lack of understanding of its mechanism of action and biochemical and physiological effects.
将来の方向性
There are several potential future directions for spirooxepane research. One direction is the development of new synthetic methods for spirooxepane, which could lead to the synthesis of new spirooxepane derivatives with different properties. Another direction is the study of the mechanism of action of spirooxepane, which could lead to the development of new applications for this compound. Additionally, the study of the biochemical and physiological effects of spirooxepane could lead to the development of new drugs with improved properties.
合成法
The synthesis of spirooxepane can be achieved using various methods, including the Diels-Alder reaction, epoxidation, and ring-opening reactions. One of the most commonly used methods for synthesizing spirooxepane involves the Diels-Alder reaction between a cyclohexadiene and an oxadiene. This reaction results in the formation of a spirocyclic oxepane ring system, which is the characteristic feature of spirooxepane.
科学的研究の応用
Spirooxepane has been studied for its potential applications in various scientific fields, including organic synthesis, materials science, and drug discovery. In organic synthesis, spirooxepane has been used as a building block for the synthesis of complex molecules. In materials science, spirooxepane has been studied for its potential use as a photochromic material, which can change color when exposed to light. In drug discovery, spirooxepane has been studied for its potential use as a scaffold for the development of new drugs.
特性
IUPAC Name |
spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-6-7(11-6)8(3-1)9-4-5-10-8/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTPTMRVCZTPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)C3(C1)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane] | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

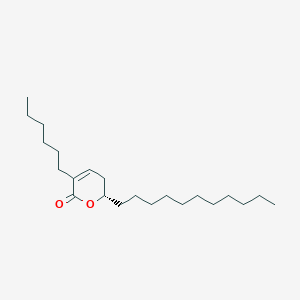
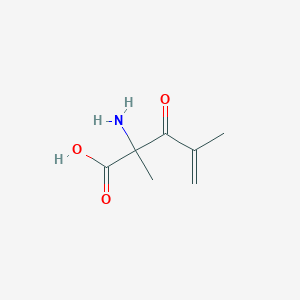
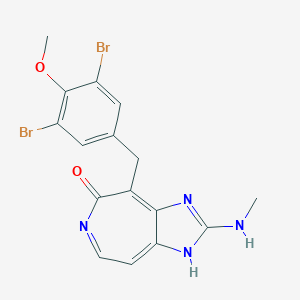
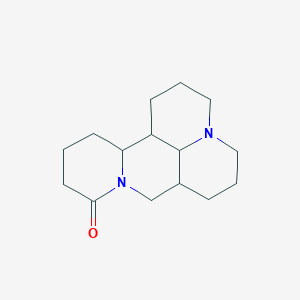
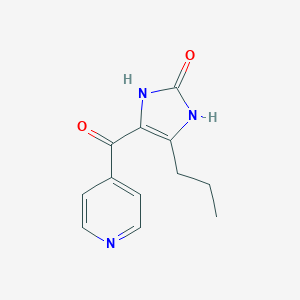
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid](/img/structure/B26896.png)
